molecular formula C18H21ClN4O2 B2886865 N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE CAS No. 1226453-95-7

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE

Cat. No.: B2886865
CAS No.: 1226453-95-7
M. Wt: 360.84
InChI Key: AZKYQHMXUNAHMZ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a pyrrolidine group and a chlorobenzyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines. The introduction of the pyrrolidine group is achieved via nucleophilic substitution, followed by the attachment of the chlorobenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the acetamide linkage under mild conditions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as Lewis acids may be employed to enhance the efficiency of the Friedel-Crafts alkylation step. Purification techniques like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine moiety can modulate its binding affinity to target molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(pyrimidin-4-yloxy)acetamide: Lacks the pyrrolidine group, which may affect its binding properties and biological activity.

    N-(4-chlorobenzyl)-2-((6-methyl-2-(morpholin-1-yl)pyrimidin-4-yl)oxy)acetamide: Contains a morpholine group instead of pyrrolidine, potentially altering its chemical reactivity and pharmacokinetics.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine group enhances its versatility in chemical reactions and its potential as a therapeutic agent.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-10-17(22-18(21-13)23-8-2-3-9-23)25-12-16(24)20-11-14-4-6-15(19)7-5-14/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKYQHMXUNAHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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